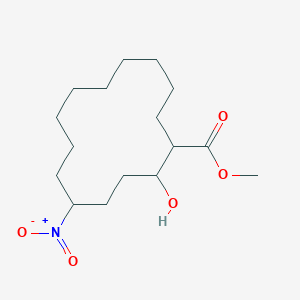
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester is a complex organic compound that belongs to the class of nitro compounds. Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom. This particular compound is notable for its unique structure, which includes a cyclotetradecane ring, a carboxylic acid group, a hydroxyl group, and a nitro group, all esterified with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester can be achieved through several methods. One common approach involves the nitration of cyclotetradecanecarboxylic acid, followed by esterification with methanol. The nitration process typically requires the use of concentrated nitric acid and sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides and strong bases are typical reagents.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways. The hydroxyl group may also play a role in hydrogen bonding and molecular recognition processes.
Comparación Con Compuestos Similares
Cyclotetradecanecarboxylic acid, 2-hydroxy-5-nitro-, methyl ester can be compared with other similar compounds, such as:
Cyclopropanetetradecanoic acid, 2-octyl-, methyl ester: Similar ester structure but different ring size and substituents.
Nitrobenzoic acid derivatives: Similar nitro group but different aromatic structure.
Hydroxycarboxylic acid esters: Similar ester and hydroxyl groups but different carbon chain length and ring structure.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
113734-66-0 |
|---|---|
Fórmula molecular |
C16H29NO5 |
Peso molecular |
315.40 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-nitrocyclotetradecane-1-carboxylate |
InChI |
InChI=1S/C16H29NO5/c1-22-16(19)14-10-8-6-4-2-3-5-7-9-13(17(20)21)11-12-15(14)18/h13-15,18H,2-12H2,1H3 |
Clave InChI |
ADSBEYPIIMAOPU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCCCCCCCC(CCC1O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
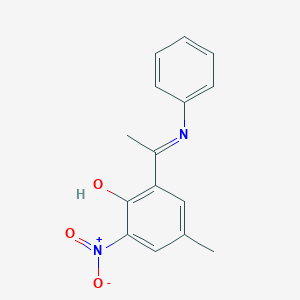

![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
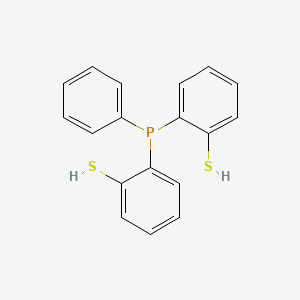
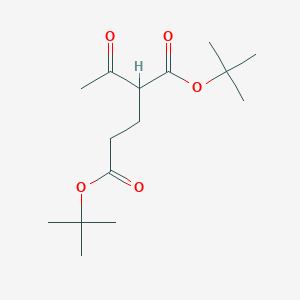
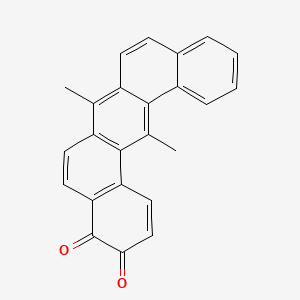
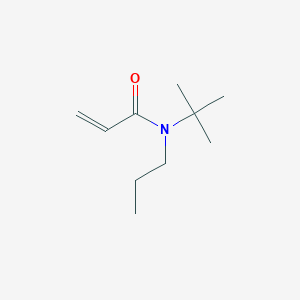
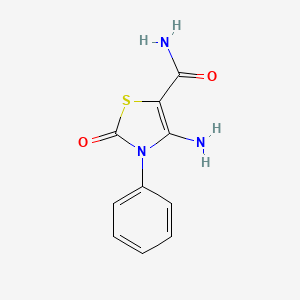
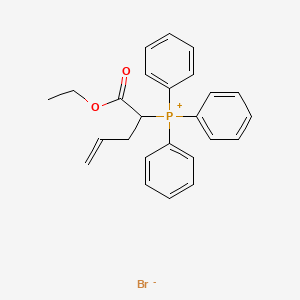
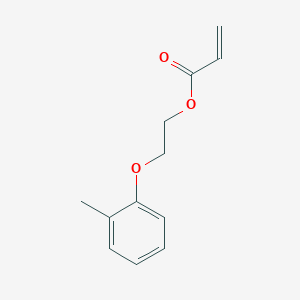
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
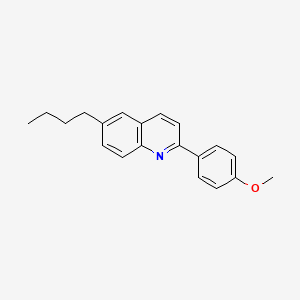
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
